molecular formula C12H11BrO4 B2789238 Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate CAS No. 91571-13-0

Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate

Cat. No.: B2789238
CAS No.: 91571-13-0
M. Wt: 299.12
InChI Key: ODZGMZXRYCIVSH-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate is a chemical compound with the molecular formula C12H11BrO4 . It has a molecular weight of 299.12 . This compound is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11BrO4/c1-3-16-12(14)10-5-7-4-8(15-2)6-9(13)11(7)17-10/h4-6H,3H2,1-2H3 . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a molecular weight of 299.12 .

Safety and Hazards

The safety information for Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and washing hands thoroughly after handling .

Future Directions

Benzofuran compounds, including Ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on developing new synthesis methods and exploring their biological activities further .

Properties

IUPAC Name

ethyl 7-bromo-5-methoxy-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-3-16-12(14)10-5-7-4-8(15-2)6-9(13)11(7)17-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZGMZXRYCIVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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